Cas no 2283216-85-1 (5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid structure](https://ko.kuujia.com/scimg/cas/2283216-85-1x500.png)
2283216-85-1 structure
상품 이름:5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2283216-85-1
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
- EN300-634663
-
- 인치: 1S/C20H17N3O4/c1-23-18(10-17(22-23)19(24)25)21-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,21,26)(H,24,25)
- InChIKey: VQYJFPHWGBEEJH-UHFFFAOYSA-N
- 미소: O(C(NC1=CC(C(=O)O)=NN1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
계산된 속성
- 정밀분자량: 363.12190603g/mol
- 동위원소 질량: 363.12190603g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 5
- 복잡도: 549
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 93.4Ų
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-634663-0.1g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 0.1g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-634663-0.05g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 0.05g |
$1709.0 | 2025-03-15 | |
Enamine | EN300-634663-0.5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 0.5g |
$1954.0 | 2025-03-15 | |
Enamine | EN300-634663-2.5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 2.5g |
$3988.0 | 2025-03-15 | |
Enamine | EN300-634663-0.25g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 0.25g |
$1872.0 | 2025-03-15 | |
Enamine | EN300-634663-1.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 1.0g |
$2035.0 | 2025-03-15 | |
Enamine | EN300-634663-5.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 5.0g |
$5900.0 | 2025-03-15 | |
Enamine | EN300-634663-10.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid |
2283216-85-1 | 95.0% | 10.0g |
$8749.0 | 2025-03-15 |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid 관련 문헌
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
2283216-85-1 (5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid) 관련 제품
- 1233958-42-3(Tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate)
- 1344218-16-1(3-amino-2-(3-methylpyridin-4-yl)propan-1-ol)
- 2011963-53-2(Methyl 2-ethyl-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate)
- 189275-74-9(Ac-Trp-Glu-His-Asp-AMC)
- 2229611-55-4(1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid)
- 1361807-17-1(2-Cyano-3-iodo-6-(trifluoromethoxy)pyridine)
- 927801-42-1(2'-(tert-Butoxycarbonyl)amino1,1'-biphenyl-3-carboxylic acid)
- 1188024-47-6(Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate)
- 1252369-11-1(N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide)
- 2228527-55-5(2-2-(morpholin-4-yl)ethylbutanedioic acid)
추천 공급업체
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
